4,6-Bis(4-fluorophenyl)pyrimidine
Overview
Description
4,6-Bis(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine core substituted with two 4-fluorophenyl groups at the 4 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
4,6-Bis(4-fluorophenyl)pyrimidine is a synthetic compound belonging to the class of pyrimidines . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect the pathways involving the inflammatory mediators mentioned above . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation .
Result of Action
It is known that pyrimidines can have potent anti-inflammatory effects .
Action Environment
It is known that the structure and location of the substituent groups on pyrimidines can greatly influence their fungicidal activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,6-Bis(4-fluorophenyl)pyrimidine are not fully characterizedFor instance, they are involved in the synthesis of DNA and RNA, where they pair with purines in the DNA double helix
Cellular Effects
Some pyrimidine derivatives have been reported to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Some pyrimidine derivatives have been investigated for their anti-inflammatory activity in animal models .
Metabolic Pathways
Pyrimidines, including this compound, are involved in important metabolic pathways. They can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-fluorophenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general procedure involves the reaction of 2,4,6-trichloropyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst (Pd(OAc)2) and a base such as sodium carbonate (Na2CO3) in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of catalyst, base, and solvent can be optimized to improve yield and reduce costs in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrimidine core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: Further functionalization can be achieved through additional coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine core .
Scientific Research Applications
4,6-Bis(4-fluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral agent, particularly targeting RNA-dependent RNA polymerase (RdRp) in influenza viruses.
Biological Studies: The compound is used in studies investigating protein-protein interactions and enzyme inhibition.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidine: Lacks the fluorine substituents, which can affect its biological activity and chemical reactivity.
4,6-Bis(4-chlorophenyl)pyrimidine: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric properties.
4,6-Bis(4-methylphenyl)pyrimidine: Substituted with methyl groups, which can influence its hydrophobicity and interaction with biological targets.
Uniqueness
4,6-Bis(4-fluorophenyl)pyrimidine is unique due to the presence of fluorine atoms, which can enhance its metabolic stability, bioavailability, and binding affinity to specific targets. The fluorine atoms also influence the compound’s electronic properties, making it distinct from other similar pyrimidine derivatives .
Properties
IUPAC Name |
4,6-bis(4-fluorophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXSHRCALYKRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477649 | |
Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168915-00-2 | |
Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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